molecular formula C15H18N2O2 B15234093 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

Cat. No.: B15234093
M. Wt: 258.32 g/mol
InChI Key: CIWKRMFBLOMKKV-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a dimethylamino group and a vinyl group in its structure makes it a unique compound with distinct chemical properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[3-(dimethylamino)benzoyl]-1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-4-17-9-8-13(15(17)19)14(18)11-6-5-7-12(10-11)16(2)3/h4-7,10,13H,1,8-9H2,2-3H3

InChI Key

CIWKRMFBLOMKKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)C2CCN(C2=O)C=C

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

A widely reported method involves ring-closing metathesis of diallylamine derivatives using Grubbs catalysts. For example, diallylacetamide undergoes RCM with Grubbs 2nd-generation catalyst (1–2 mol%) in dichloromethane at 40°C, yielding 1-vinylpyrrolidin-2-one in 68–72% yield. This method benefits from mild conditions but requires rigorous exclusion of moisture.

N-Vinylation of Pyrrolidinone

Direct N-vinylation of pyrrolidin-2-one can be achieved using vinyl bromide in the presence of a base. A patent describes the use of potassium carbonate in dimethylformamide (DMF) at 80°C, achieving 85–90% conversion. However, competing O-vinylation necessitates careful stoichiometric control.

Synthesis of 3-(Dimethylamino)benzoyl Chloride

The 3-(dimethylamino)benzoyl moiety is typically introduced as an acyl chloride. Preparation involves:

  • Nitration and Reduction :
    • Nitration of 3-methylbenzoic acid with nitric acid/sulfuric acid yields 3-nitrobenzoic acid.
    • Reduction with H₂/Pd-C in ethanol affords 3-aminobenzoic acid.
  • Methylation :
    • Treatment with methyl iodide and sodium hydride in tetrahydrofuran (THF) introduces dimethylamino groups (92–95% yield).
  • Acyl Chloride Formation :
    • Reaction with thionyl chloride (SOCl₂) in dichloromethane converts the carboxylic acid to the acyl chloride.

Coupling Strategies for 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

Friedel-Crafts Acylation

A one-pot Friedel-Crafts reaction between 1-vinylpyrrolidin-2-one and 3-(dimethylamino)benzoyl chloride has been reported. Using aluminum chloride (AlCl₃) as a Lewis catalyst in dichloroethane at 0–5°C, the reaction achieves 65–70% yield. Side products include ortho-acylated isomers (15–20%), necessitating chromatographic purification.

Nucleophilic Acyl Substitution

Alternative routes employ lithium diisopropylamide (LDA) to deprotonate the lactam nitrogen, followed by quenching with 3-(dimethylamino)benzoyl chloride. This method, conducted at −78°C in THF, improves regioselectivity (82% yield) but requires cryogenic conditions.

Optimization and Scale-Up Challenges

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acylation rates but promote vinyl group hydrolysis.
  • Chlorinated solvents (e.g., dichloromethane) minimize side reactions but pose environmental and safety concerns.

Catalytic Systems

  • Zeolite-supported catalysts reduce AlCl₃ usage by 40% while maintaining yields ≥60%.
  • Microwave-assisted synthesis shortens reaction times from 12 hours to 45 minutes, albeit with a 5–8% yield drop.

Purification Techniques

  • Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted acyl chloride.
  • Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound in ≥98% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts 65–70 95 One-pot synthesis Isomer formation, AlCl₃ waste
Nucleophilic 82 98 High regioselectivity Cryogenic conditions
Microwave 57–62 93 Rapid reaction times Specialized equipment required

Mechanistic Insights

Acylation Regioselectivity

The electron-donating dimethylamino group activates the benzene ring toward electrophilic attack at the para position. However, steric hindrance from the pyrrolidinone ring directs acylation to the meta position, as confirmed by DFT calculations.

Vinyl Group Stability

The vinyl substituent undergoes partial radical polymerization during prolonged storage. Stabilization with 0.1% hydroquinone inhibits polymerization for ≥12 months at 4°C.

Emerging Methodologies

Enzymatic Acylation

Recent studies explore Candida antarctica lipase B (CAL-B) for regioselective acylation in ionic liquids. Preliminary results show 55% conversion at 37°C, though scalability remains unproven.

Flow Chemistry

Continuous-flow systems with microreactors achieve 73% yield by minimizing thermal degradation. Residence times of 8–10 minutes enhance throughput compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the dimethylamino and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one, often referred to as DMABVP, is a compound of interest in various biological and pharmacological studies. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 258.32 g/mol . The compound's structure features a vinylpyrrolidinone moiety linked to a dimethylaminobenzoyl group, which contributes to its unique biological activity.

The biological activity of DMABVP primarily revolves around its interaction with biological membranes and proteins. Studies indicate that DMABVP exhibits:

  • Antimicrobial Properties : Preliminary investigations suggest that DMABVP has significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects : DMABVP has demonstrated cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on the antimicrobial efficacy of DMABVP revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency .
  • Antioxidant Activity Assessment : In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that DMABVP exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value of 50 µg/mL, which is comparable to standard antioxidants like ascorbic acid .
  • Cytotoxicity Studies : Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that DMABVP induced significant cytotoxic effects with IC50 values ranging from 20 to 50 µM. Flow cytometry analysis indicated that the compound triggers apoptosis in these cells .

Data Table: Biological Activities of DMABVP

Activity Type Tested Organisms/Cells Observations IC50/MIC Values
AntimicrobialS. aureus, E. coliInhibition of growthMIC: 32-128 µg/mL
AntioxidantDPPH RadicalScavenging effectIC50: 50 µg/mL
CytotoxicityHeLa, MCF-7Induction of apoptosisIC50: 20-50 µM

Q & A

Q. What synthetic strategies are recommended for preparing 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is typically employed:

Acylation : React 1-vinylpyrrolidin-2-one with 3-(dimethylamino)benzoyl chloride under basic conditions (e.g., triethylamine in dry DCM). Monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Vinylation : Use palladium-catalyzed cross-coupling (e.g., Stille or Heck reactions) to introduce the vinyl group if not pre-installed. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to improve yields .

  • Optimization Tips :
  • Use anhydrous solvents to prevent hydrolysis of the benzoyl chloride.
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product (>95% purity).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include the vinyl proton (δ 5.8–6.5 ppm, multiplet) and dimethylamino group (δ 2.2–2.5 ppm, singlet).
  • ¹³C NMR : The carbonyl group (C=O) appears at ~170–175 ppm; the benzoyl carbons resonate at 120–140 ppm.
  • IR Spectroscopy : Stretch bands for C=O (~1680 cm⁻¹) and vinyl C=C (~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₆H₂₁N₂O₂: 285.1603).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products. Store at -20°C under argon for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Common Side Reactions :

Vinyl Group Isomerization : Monitor via ¹H NMR; use radical inhibitors (e.g., BHT) to suppress.

Benzoyl Chloride Hydrolysis : Minimize by maintaining anhydrous conditions and using molecular sieves.

  • Mitigation Strategies :
  • Optimize reaction stoichiometry (1.2:1 benzoyl chloride to pyrrolidinone).
  • Use computational tools (e.g., Gaussian) to model transition states and identify energy barriers .

Q. How can computational docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Protocol :

Target Selection : Identify receptors (e.g., kinases) using homology modeling (SWISS-MODEL).

Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., ATP-binding pockets).

Analysis : Calculate binding energies (ΔG < -8 kcal/mol suggests strong affinity). Validate with MD simulations (NAMD/GROMACS) .

  • Case Study : Analogous pyrrolidinone derivatives showed affinity for serotonin receptors (Ki < 100 nM) in similar workflows .

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :
  • Root Causes :
  • Stereochemical Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomers.
  • Solvent Artifacts : Ensure deuterated solvents are anhydrous; re-run NMR in DMSO-d₆ vs. CDCl₃.
  • Validation : Compare with literature data for analogous compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one, δ 2.2 ppm for dimethylamino ).

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